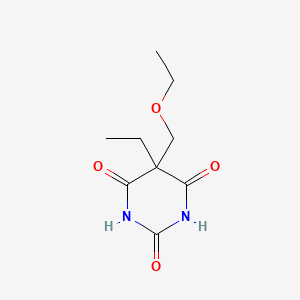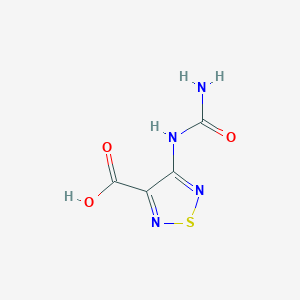![molecular formula C10H18Cl3N3 B13763092 (2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride CAS No. 63990-99-8](/img/structure/B13763092.png)
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride is a heterocyclic organic compound with the molecular formula C10H18Cl3N3 and a molecular weight of 286.629 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and two azaniumyl groups, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride typically involves the reaction of ethanamine with 4-chlorobenzyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity . The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium chloride
- 2-Chloroethyl-(phenylmethyl)-[1-(2-propan-2-ylphenoxy)propan-2-yl]azanium chloride
- 2-Chloroethyl-ethyl-[(4-ethylphenyl)methyl]azanium chloride
Uniqueness
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride stands out due to its unique combination of azaniumyl and chlorophenyl groups, which confer distinct chemical and biological properties . This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63990-99-8 |
|---|---|
Formule moléculaire |
C10H18Cl3N3 |
Poids moléculaire |
286.6 g/mol |
Nom IUPAC |
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride |
InChI |
InChI=1S/C10H16ClN3.2ClH/c1-14(13-7-6-12)8-9-2-4-10(11)5-3-9;;/h2-5,13H,6-8,12H2,1H3;2*1H |
Clé InChI |
WTVKWUOPWAKYKU-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](CC1=CC=C(C=C1)Cl)NCC[NH3+].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


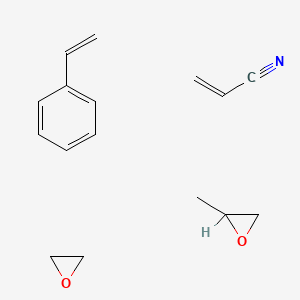
![2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13763017.png)
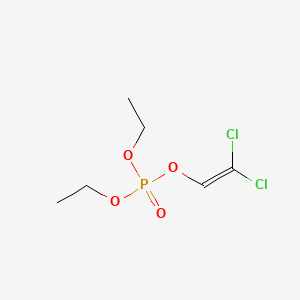
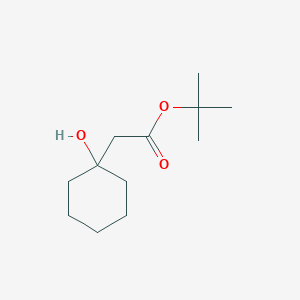

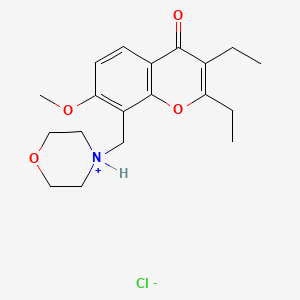

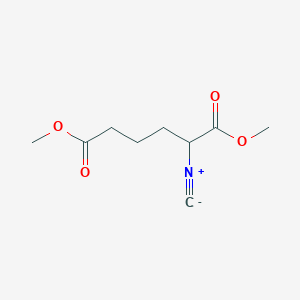

![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)
